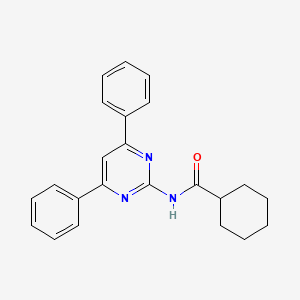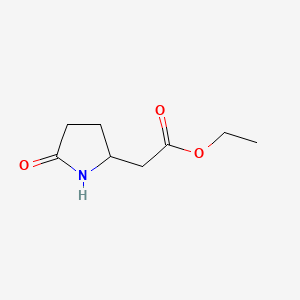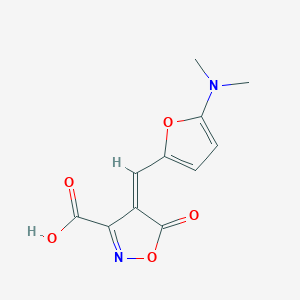
Acridine, 9-(2-phenylhydrazino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-(2-phenylhydrazino)- is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine derivatives have been actively researched due to their broad range of biological activities and potential therapeutic applications
準備方法
The synthesis of acridine, 9-(2-phenylhydrazino)- typically involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. This is followed by a cyclization step to produce the acridone structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Acridine, 9-(2-phenylhydrazino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Cyclization: This reaction is crucial in forming the acridone structure from the precursor compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
Acridine, 9-(2-phenylhydrazino)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives, which are valuable in organic synthesis and materials science.
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials.
作用機序
The primary mechanism of action of acridine, 9-(2-phenylhydrazino)- involves intercalation into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting biological processes involving DNA and related enzymes. The compound can inhibit enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division . This mechanism underlies its potential as an anticancer agent.
類似化合物との比較
Acridine, 9-(2-phenylhydrazino)- can be compared with other acridine derivatives such as:
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Proflavine: Known for its antibacterial properties and ability to intercalate into DNA.
Quinacrine: Used as an antimalarial and also exhibits DNA intercalation properties.
The uniqueness of acridine, 9-(2-phenylhydrazino)- lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other acridine derivatives.
特性
CAS番号 |
97869-45-9 |
|---|---|
分子式 |
C19H15N3 |
分子量 |
285.3 g/mol |
IUPAC名 |
1-acridin-9-yl-2-phenylhydrazine |
InChI |
InChI=1S/C19H15N3/c1-2-8-14(9-3-1)21-22-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,21H,(H,20,22) |
InChIキー |
PPORCBSFWVINJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


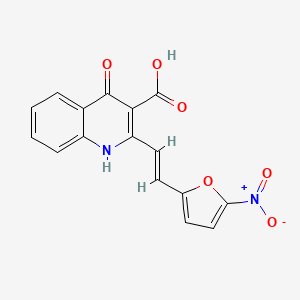
![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
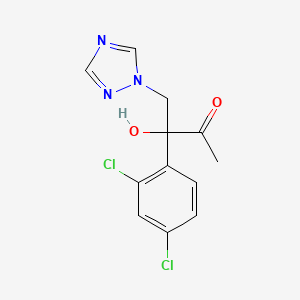
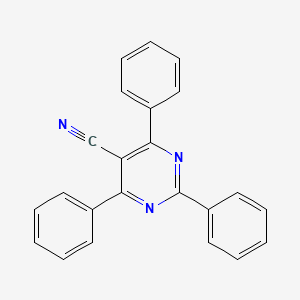

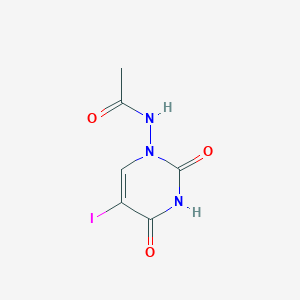
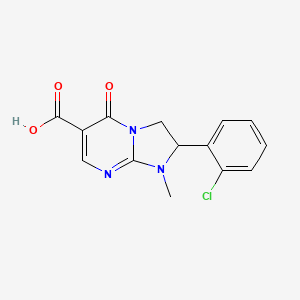

![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)

